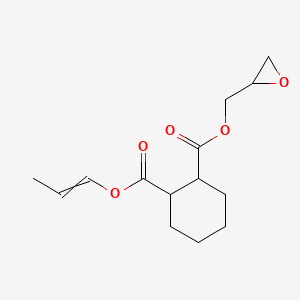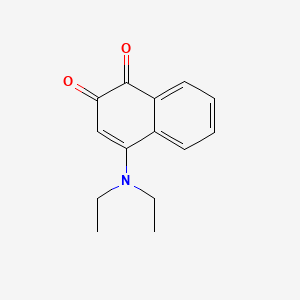
Decahydroquinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydroquinoline hydrobromide is a chemical compound with the molecular formula C₉H₁₈NBr. It is a derivative of decahydroquinoline, a saturated heterocyclic compound. This compound is known for its unique structural properties, which include a chair conformation and a network of hydrogen bonds that stabilize its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Decahydroquinoline hydrobromide can be synthesized by adding hydrobromic acid to decahydroquinoline. The reaction typically involves the use of a solvent such as ethanol or water, and the reaction is carried out at room temperature. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Decahydroquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted decahydroquinoline derivatives.
Scientific Research Applications
Decahydroquinoline hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of decahydroquinoline hydrobromide involves its interaction with various molecular targets. It can act as a ligand for certain receptors and enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine hydrobromide: Similar in structure but differs in the degree of saturation.
Tetrahydroquinoline hydrobromide: A partially saturated derivative of quinoline.
Quinoline hydrobromide: An unsaturated aromatic compound.
Uniqueness
Decahydroquinoline hydrobromide is unique due to its fully saturated ring structure, which imparts different chemical and physical properties compared to its unsaturated counterparts. Its stability and reactivity make it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
20720-72-3 |
|---|---|
Molecular Formula |
C9H18BrN |
Molecular Weight |
220.15 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrobromide |
InChI |
InChI=1S/C9H17N.BrH/c1-2-6-9-8(4-1)5-3-7-10-9;/h8-10H,1-7H2;1H |
InChI Key |
GGAFEMUDOBHPDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCN2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14700061.png)
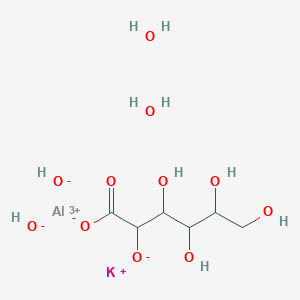
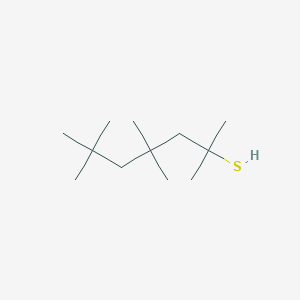

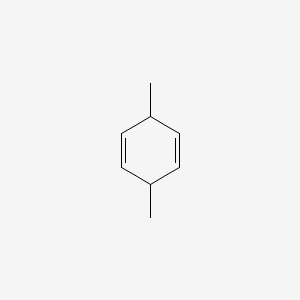
![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)
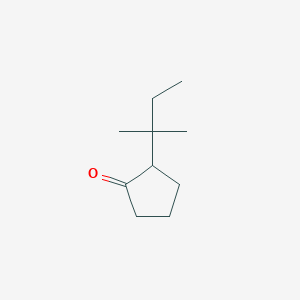
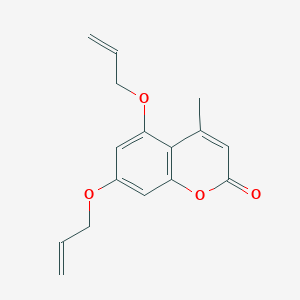

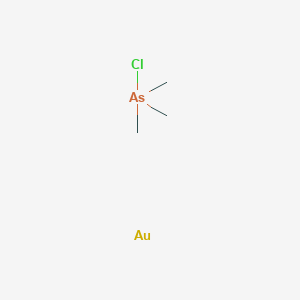

![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)
